molecular formula C10H12FI B8098989 1-Fluoro-2-(4-iodobutyl)benzene CAS No. 249922-30-3

1-Fluoro-2-(4-iodobutyl)benzene

Cat. No.: B8098989
CAS No.: 249922-30-3
M. Wt: 278.10 g/mol
InChI Key: AGWLHIZELJFVQW-UHFFFAOYSA-N
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Description

1-Fluoro-2-(4-iodobutyl)benzene is a halogenated aromatic compound featuring a fluorine atom at the ortho position and a 4-iodobutyl chain attached to the benzene ring. This compound serves as an alkylating agent in medicinal chemistry, particularly in the development of atypical antiparkinsonian drugs targeting dopamine and serotonin receptors .

Properties

IUPAC Name

1-fluoro-2-(4-iodobutyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FI/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWLHIZELJFVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCCI)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101303418
Record name 1-Fluoro-2-(4-iodobutyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101303418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

249922-30-3
Record name 1-Fluoro-2-(4-iodobutyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=249922-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-2-(4-iodobutyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101303418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Fluoro-2-(4-iodobutyl)benzene is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound, with the molecular formula C10_{10}H10_{10}F I, features a fluorine atom and an iodine atom attached to a benzene ring. The presence of these halogens can significantly influence the compound's reactivity and biological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of fluorinated compounds. Fluorinated pharmaceuticals are notable for their efficacy against resistant bacterial strains, making them valuable in therapeutic applications.

Structure-Activity Relationship (SAR)

The antibacterial activity of this compound can be understood through its structure-activity relationship (SAR). The incorporation of halogen atoms like fluorine and iodine can enhance the lipophilicity and overall binding affinity to bacterial targets. For instance, compounds with electron-withdrawing groups, such as fluorine and iodine, have shown increased potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to their non-fluorinated counterparts .

Study on Fluorinated Thiosemicarbazides

A study investigated the antibacterial activity of a series of fluorinated thiosemicarbazides, including derivatives similar to this compound. The results indicated that substituents at the para position significantly influenced antibacterial efficacy. Compounds with electron-withdrawing groups at the para position exhibited potent activity against various bacterial strains, including Bacillus cereus and Micrococcus luteus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

CompoundStructureMIC (µg/mL)Activity Against
This compoundStructure7.82Bacillus cereus
Para-CF3 ThiosemicarbazideStructure7.82Micrococcus luteus

The mechanism by which this compound exerts its antibacterial effects may involve disruption of bacterial cell membranes or interference with essential metabolic pathways. The presence of halogens can enhance the compound's ability to penetrate bacterial cells, leading to increased efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Positional Isomerism

Key Compounds :
Compound Name Substituents CAS Number Molecular Weight (g/mol) Key References
1-Fluoro-2-(4-iodobutyl)benzene F (ortho), 4-iodobutyl (ortho) N/A ~294.04
1-Fluoro-4-(4-iodobutyl)benzene (Isomer) F (para), 4-iodobutyl (para) N/A ~294.04
1-Fluoro-2-iodobenzene F (ortho), I (ortho) 348-52-7 221.99
1-Bromo-4-fluoro-2-iodobenzene Br (para), F (para), I (ortho) 202865-72-3 300.89
1-Fluoro-2-(trifluoromethyl)benzene F (ortho), CF₃ (ortho) 392-85-8 164.10

Positional Effects :

  • This compound and its para isomer differ in steric and electronic properties. The ortho positioning of the bulky iodobutyl group may hinder electrophilic substitution reactions compared to the para isomer.
  • 1-Fluoro-2-iodobenzene (simpler structure) lacks the alkyl chain, reducing steric hindrance but limiting utility in multi-step alkylation reactions .
Alkylating Agents :
  • This compound : The iodobutyl chain enables nucleophilic substitution (e.g., with amines in DME/K₂CO₃) to generate ligands for receptor-binding studies .
  • 1-Fluoro-2-(2-nitropropenyl)benzene (CAS 829-40-3): The nitropropenyl group participates in Michael additions or cyclization reactions, contrasting with the alkylation focus of iodobutyl derivatives .
Halogen Exchange :
  • 1-Fluoro-4-(4-iodobutyl)benzene : Halide exchange (e.g., Br → I) is critical for tuning reactivity in drug design .
  • 1-Fluoro-2-iodobenzene : Direct halogenation is simpler but less versatile for complex pharmacophore development .
Electrophilic Substitution :
  • 1-Fluoro-2-(trifluoromethyl)benzene : The electron-withdrawing CF₃ group directs further substitutions to meta positions, unlike the electron-donating alkyl chains in iodobutyl analogs .

Physicochemical Properties

Property This compound 1-Fluoro-2-iodobenzene 1-Fluoro-2-(trifluoromethyl)benzene
Boiling Point (°C) Not reported 202 (lit.) 112–114
Density (g/mL) ~1.8 (estimated) 2.3 (lit.) 1.41
Solubility Low polarity solvents DME, acetone Organic solvents
Stability Sensitive to light/heat Air-stable High thermal stability

Notes:

  • Iodobutyl derivatives exhibit higher molecular weights and densities compared to trifluoromethyl or simple halogenated analogs.
  • The trifluoromethyl group enhances thermal stability and lipophilicity, favoring applications in agrochemicals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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